molecular formula C11H10BrF2NO B8174649 3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide

3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide

Cat. No.: B8174649
M. Wt: 290.10 g/mol
InChI Key: PTGFKUBKUAYRLX-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide: is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom at the third position, a cyclopropylmethyl group attached to the nitrogen atom, and two fluorine atoms at the fourth and fifth positions on the benzene ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Properties

IUPAC Name

3-bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF2NO/c12-8-3-7(4-9(13)10(8)14)11(16)15-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTGFKUBKUAYRLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=CC(=C(C(=C2)Br)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide typically involves the following steps:

    Bromination: The starting material, 4,5-difluorobenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position.

    Amidation: The brominated intermediate is then reacted with cyclopropylmethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond, resulting in the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding amine.

    Oxidation Reactions: Oxidation of the cyclopropylmethyl group can be achieved using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or organic solvents.

Major Products:

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of the corresponding amine.

    Oxidation: Formation of oxidized derivatives of the cyclopropylmethyl group.

Scientific Research Applications

Chemistry: 3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine: The compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclopropylmethyl group, contribute to its binding affinity and specificity. The compound may inhibit enzymes or modulate receptor activity by forming stable complexes with the target proteins. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.

Comparison with Similar Compounds

  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide
  • 3-Bromo-N-cyclopropyl-2-iodo-5-methylbenzamide

Comparison: Compared to similar compounds, 3-Bromo-N-(cyclopropylmethyl)-4,5-difluorobenzamide is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of halogens enhances its reactivity and binding properties. Additionally, the cyclopropylmethyl group provides steric hindrance, influencing its interaction with molecular targets and potentially improving its selectivity and efficacy in biological applications.

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